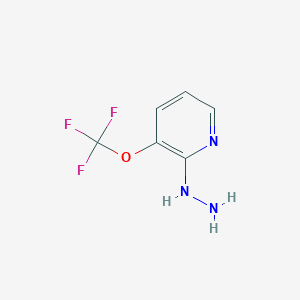![molecular formula C11H17NO2 B12957639 Methyl dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizine]-7a'(5'H)-carboxylate](/img/structure/B12957639.png)
Methyl dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizine]-7a'(5'H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizine]-7a’(5’H)-carboxylate is a complex organic compound characterized by its unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizine]-7a’(5’H)-carboxylate typically involves multiple steps, including cyclization and spiro formation. One common method involves the use of Suzuki–Miyaura coupling reactions, followed by intramolecular oxidative dearomatization with high-valence iodine reagents such as PIFA . The reaction conditions often require specific temperatures and solvents to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizine]-7a’(5’H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include high-valence iodine reagents for oxidative dearomatization and various catalysts for coupling reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative dearomatization can lead to the formation of spirobisnaphthalene derivatives .
Applications De Recherche Scientifique
Methyl dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizine]-7a’(5’H)-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizine]-7a’(5’H)-carboxylate involves its interaction with specific molecular targets and pathways. The spiro structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to influence oxidative and reductive processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[cyclohexane-1,1’-isobenzofuran]-2,5-dien-4-one: Another spiro compound with similar structural features.
Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]: Used in organic light-emitting diodes (OLEDs) and has a rigidified skeleton.
Uniqueness
Methyl dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizine]-7a’(5’H)-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
methyl spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-14-9(13)11-3-2-6-12(11)8-10(7-11)4-5-10/h2-8H2,1H3 |
Clé InChI |
AOQUYXDQRQKIIH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CCCN1CC3(C2)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


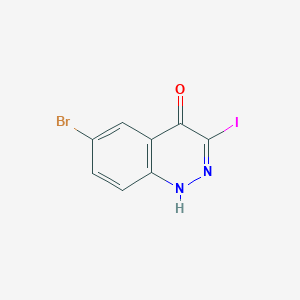


![tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12957588.png)
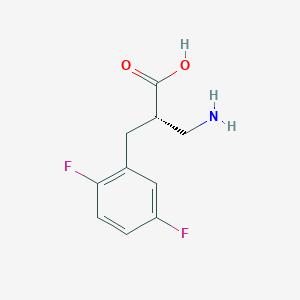
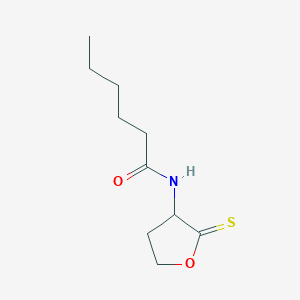
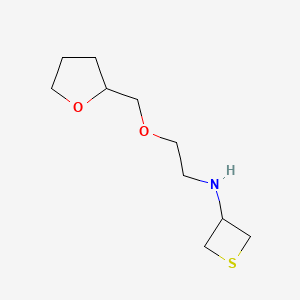
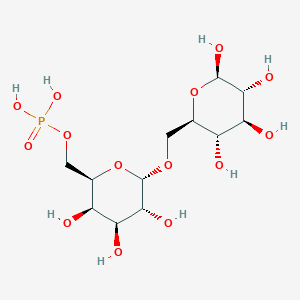
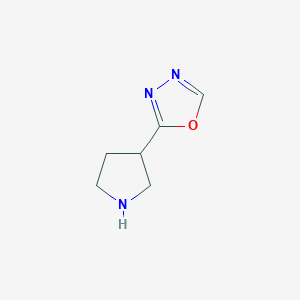
![tert-Butyl 6-nitro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B12957620.png)

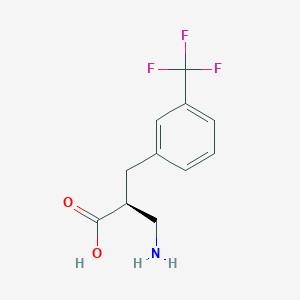
![2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide](/img/structure/B12957629.png)
